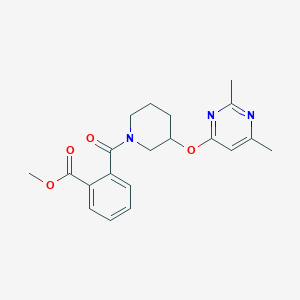![molecular formula C10H10FN3S B2995131 4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline CAS No. 1342529-49-0](/img/structure/B2995131.png)
4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methyl group, and a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline typically involves multiple steps, starting with the preparation of the aniline derivative. One common synthetic route includes the following steps:
Nitration: The starting material, 4-fluoro-3-methylbenzene, undergoes nitration to introduce a nitro group, forming 4-fluoro-3-methylnitrobenzene.
Reduction: The nitro group is then reduced to an amine group, yielding 4-fluoro-3-methylaniline.
Thiadiazole Formation: The thiadiazole ring is introduced through a cyclization reaction involving the amine group and appropriate reagents, such as thionyl chloride or phosphorus pentasulfide.
Methylation: Finally, the thiadiazole derivative is methylated to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions: 4-Fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Typical reagents for substitution reactions include halogens (e.g., bromine, chlorine) and strong acids (e.g., sulfuric acid).
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may include different functional groups.
Substitution Products: Substituted derivatives with different halogens or other groups attached to the aromatic ring.
科学的研究の応用
4-Fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound may be explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
類似化合物との比較
4-Fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline can be compared with other similar compounds, such as:
4-Fluoro-3-methyl-N-[(1,2,3-thiadiazol-5-yl)methyl]aniline: Similar structure but with a different position of the thiadiazole ring.
3-Fluoro-4-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline: Different positions of the fluorine and methyl groups.
4-Fluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline: Lacks the methyl group at the 3-position.
These compounds share similarities in their core structure but differ in the placement of substituents, leading to variations in their chemical and biological properties.
特性
IUPAC Name |
4-fluoro-3-methyl-N-(thiadiazol-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-7-4-8(2-3-10(7)11)12-5-9-6-15-14-13-9/h2-4,6,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTCXDCMXJAXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CSN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2995051.png)



![(E)-3-((5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2995057.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2995059.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2995064.png)

![N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2995066.png)
![1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2995068.png)
![2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2995069.png)
